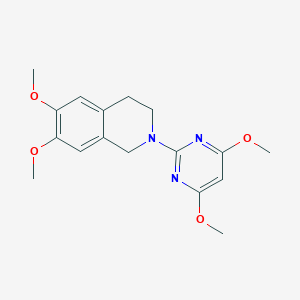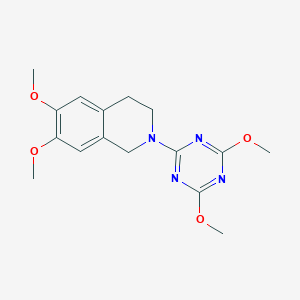![molecular formula C15H14BrFN2O B6474021 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640845-34-5](/img/structure/B6474021.png)
4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a useful research compound. Its molecular formula is C15H14BrFN2O and its molecular weight is 337.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.02735 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
For instance, the hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
Compounds targeting the p38α map kinase are known to modulate cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .
Result of Action
Inhibitors of p38α map kinase, which this compound may target, have been evaluated as therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Properties
IUPAC Name |
4-[1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-15-2-1-12(17)7-11(15)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQALBYHKUJGAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)Br)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473943.png)

![2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6473957.png)
![9-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine](/img/structure/B6473958.png)

![N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6473967.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6473973.png)
![N,N-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6473980.png)
![4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473990.png)
![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6473998.png)
![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6474006.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6474011.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474027.png)
![4-[(2,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6474038.png)
